N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a sulfonamide derivative with a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 4-aminophenyl-N-methylacetamide with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or sodium hydride in an aprotic solvent
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide .
Uniqueness
N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group in the 3-position of the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets .
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-[(3-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18(2)14-9-7-13(8-10-14)17-23(20,21)16-6-4-5-15(11-16)22-3/h4-11,17H,1-3H3 |
InChI Key |
OQHZFUAJBCXNQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
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